molecular formula C10H11F2N B3246006 (-)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ylamine CAS No. 173998-64-6

(-)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ylamine

Cat. No.: B3246006
CAS No.: 173998-64-6
M. Wt: 183.2 g/mol
InChI Key: KXUCXETYKQGKKV-UHFFFAOYSA-N
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Description

(-)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ylamine (CAS: 173998-64-6) is a chiral amine derivative of a tetrahydronaphthalene scaffold, featuring fluorine substituents at positions 6 and 6. Its stereochemistry and substitution pattern influence its physicochemical properties, such as lipophilicity, electronic distribution, and steric effects, which are critical for interactions with biological targets .

Properties

IUPAC Name

6,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-9-4-6-1-2-8(13)3-7(6)5-10(9)12/h4-5,8H,1-3,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUCXETYKQGKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2CC1N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001230915
Record name 6,7-Difluoro-1,2,3,4-tetrahydro-2-naphthalenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001230915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173998-64-6
Record name 6,7-Difluoro-1,2,3,4-tetrahydro-2-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173998-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Difluoro-1,2,3,4-tetrahydro-2-naphthalenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001230915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ylamine typically involves multi-step organic reactions. One common method starts with the fluorination of naphthalene derivatives, followed by amination. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of difluoro-naphthoquinones.

    Reduction: Formation of tetrahydronaphthalenes with reduced functional groups.

    Substitution: Formation of substituted naphthalenes with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, (-)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ylamine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its fluorinated structure can enhance binding affinity and selectivity towards specific biological targets.

Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various enzymes and receptors makes it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (-)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

a. 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ylamine

  • Structural Difference : Fluorines at positions 5 and 7 instead of 6 and 7.
  • The shift in fluorine positions may reduce planarity compared to the 6,7-difluoro derivative, influencing π-π interactions .

b. (S)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine

  • Structural Difference: Mono-fluoro substitution at position 6.
  • Impact: Reduced lipophilicity and steric hindrance compared to the difluoro analog.

Stereochemical and Functional Group Variations

a. (S)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 1213689-57-6)

  • Structural Difference : Amine group at position 1 (vs. position 2) with (S)-configuration.
  • Impact : The altered amine position changes the spatial orientation of the molecule, which could lead to divergent interactions with chiral receptors or enzymes. For example, the 1-amine configuration may reduce steric clash in constrained binding pockets .

b. (1S)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine

  • Structural Difference : Inden scaffold (bicyclic system with one fewer ring) vs. tetrahydronaphthalene.
  • Impact : The inden structure reduces ring saturation, increasing rigidity. This may limit conformational adaptability but enhance selectivity for specific biological targets .

Functional Group Replacements

a. (1S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol

  • Structural Difference : Hydroxyl group replaces the amine at position 1.
  • Impact : The hydroxyl group introduces hydrogen-bonding capability but reduces basicity. This substitution could shift activity from amine receptor targets (e.g., GPCRs) to hydroxyl-binding enzymes (e.g., kinases) .

Enantiomeric Pairs

a. (R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 1057246-78-2)

b. (S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 1213465-25-8)

  • Structural Difference : Enantiomers with amine at position 1 and fluorine at position 6.
  • Impact : Stereochemistry significantly affects receptor binding. For instance, the (S)-enantiomer may exhibit higher affinity for serotonin or dopamine receptors due to complementary chirality in active sites .

Notes

Stereochemical Sensitivity: Enantiomers like (R)- and (S)-6-fluoro derivatives (CAS: 1057246-78-2 and 1213465-25-8) highlight the importance of chirality in drug design, as even minor configuration changes can drastically alter bioactivity .

Data Limitations : The provided evidence lacks direct comparative pharmacological data (e.g., IC50, Ki values). Further experimental studies are needed to quantify the impact of structural differences on target engagement.

Synthetic Accessibility: Compounds with fewer fluorine substituents (e.g., mono-fluoro analogs) may offer simpler synthesis routes, balancing cost and efficacy in development pipelines .

Biological Activity

(-)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ylamine is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, including its effects on various biological systems and potential therapeutic applications.

  • Chemical Formula : C10H11F2N
  • Molecular Weight : 183.20 g/mol
  • CAS Number : 1213689-57-6

Structure

The compound features a tetrahydronaphthalene core with two fluorine substituents at positions 6 and 7 and an amine group at position 2. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
E. faecalis64 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Antiproliferative Effects

Studies have also explored the antiproliferative effects of this compound on cancer cell lines.

Cell Line IC50 (µg/mL)
HeLa (cervical cancer)45
A549 (lung cancer)50

The IC50 values indicate that the compound has a significant impact on inhibiting cell proliferation in these cancer cell lines, suggesting potential utility in cancer therapy.

The proposed mechanism of action for this compound includes interference with DNA replication and transcription processes in microbial and cancer cells. In silico studies have shown that it may bind to specific proteins involved in these pathways, although further experimental validation is necessary.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The compound demonstrated superior activity compared to traditional antibiotics such as penicillin and amoxicillin.

Case Study 2: Cancer Cell Proliferation

In another study focusing on its antiproliferative properties, researchers treated HeLa and A549 cells with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers in treated cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ylamine
Reactant of Route 2
Reactant of Route 2
(-)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ylamine

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